Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate
Overview
Description
Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is a chemical compound that belongs to the benzofuran class of organic compounds Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate involves a multi-step synthetic route. One efficient method includes the following steps :
Formation of the Benzofuran Core: The synthesis begins with the formation of the benzofuran core through a cyclization reaction.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a substitution reaction.
Hydroxylation: The hydroxyl group is added to the benzofuran ring through a hydroxylation reaction.
Esterification: Finally, the carboxylate group is esterified to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate has several scientific research applications :
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate can be compared with other benzofuran derivatives :
Ethyl 2-(4-methylsulfonyl phenyl)-5-hydroxybenzofuran-3-carboxylate: Similar structure but with a methylsulfonyl group instead of a fluorophenyl group.
Ethyl 2-(4-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. This uniqueness is often reflected in its specific interactions with molecular targets and its potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO4/c1-2-21-17(20)15-13-9-12(19)7-8-14(13)22-16(15)10-3-5-11(18)6-4-10/h3-9,19H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOIFIVNARQEPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717862 | |
Record name | Ethyl 2-(4-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691856-86-7 | |
Record name | Ethyl 2-(4-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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